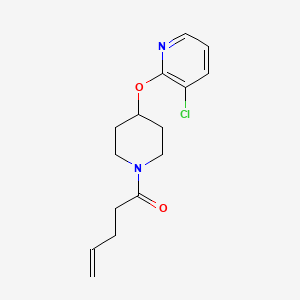

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c1-2-3-6-14(19)18-10-7-12(8-11-18)20-15-13(16)5-4-9-17-15/h2,4-5,9,12H,1,3,6-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCFESQIWHLJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form the intermediate.

Etherification: The intermediate is then subjected to etherification with a suitable alkylating agent to introduce the piperidine ring.

Addition of the Pentenone Side Chain: The final step involves the addition of the pentenone side chain through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

Materials Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Analogs

A direct analog, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one, differs only in the halogen substituent (Br vs. Cl). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic effects, lipophilicity (logP), and binding affinity to biological targets.

| Property | 3-Chloro Derivative | 3-Bromo Derivative |

|---|---|---|

| Halogen Atomic Radius (Å) | 0.99 | 1.14 |

| Electronegativity | 3.16 | 2.96 |

| Predicted logP | ~2.5 (estimated) | ~3.0 (estimated) |

Piperidine-Linked Heterocycles in Pharmaceuticals

Piperidine derivatives with oxygen-linked pyridines are common in drug design. For instance, 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid (EP 1 808 168 B1) shares a piperidinyloxy-pyridine backbone but incorporates a pyrazolopyrimidine group and sulfonylphenyl moiety. In contrast, the simpler pentenone group in the target compound may prioritize metabolic stability over target specificity .

α,β-Unsaturated Ketone Systems

The α,β-unsaturated ketone in the pent-4-en-1-one group is a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. This feature is shared with drugs like afatinib (a covalent EGFR inhibitor). However, saturated analogs (e.g., pentan-1-one derivatives) lack this reactivity, often resulting in reversible binding and reduced potency but improved safety profiles .

Biological Activity

The compound 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.77 g/mol. The compound features a piperidine ring, a chloropyridine moiety, and a pentenone structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one exhibit various pharmacological effects, including:

- Antimicrobial Activity : Many derivatives of piperidine have shown antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : Compounds with a similar structure have been reported to inhibit acetylcholinesterase (AChE) and urease, which are significant in treating neurological disorders and managing urea levels in the body, respectively.

- Anticancer Potential : Some studies suggest that piperidine derivatives can act as anticancer agents by inhibiting specific pathways involved in tumor growth.

The biological activity of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological conditions.

- Enzyme Modulation : By inhibiting enzymes like AChE, it may enhance acetylcholine levels in synaptic clefts, improving cognitive function.

- Antimicrobial Mechanism : The presence of the chloropyridine group may enhance membrane permeability or interfere with bacterial metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate to strong | |

| AChE Inhibition | IC50 values ranging from 0.63 to 2.14 µM | |

| Urease Inhibition | Strong | |

| Anticancer Activity | Promising in preclinical models |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of piperidine derivatives, compounds structurally related to 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one demonstrated significant activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating infections caused by these pathogens .

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition reported that several synthesized piperidine derivatives exhibited strong inhibitory activity against AChE, highlighting their potential in treating Alzheimer's disease. The most active compounds had IC50 values as low as 0.63 µM, indicating high potency .

Case Study 3: Anticancer Properties

In vitro studies have shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings support further exploration of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.